molecular formula C8H20ClN B12779022 2-Octylamine hydrochloride, (-)- CAS No. 68889-60-1

2-Octylamine hydrochloride, (-)-

Katalognummer: B12779022
CAS-Nummer: 68889-60-1
Molekulargewicht: 165.70 g/mol
InChI-Schlüssel: AXTDZHQPXGKMIB-DDWIOCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Octylamine hydrochloride, (-)- is a chemical compound with the molecular formula C₈H₁₉N·HCl. It is a derivative of octylamine, which is an aliphatic amine. This compound is often used in various chemical syntheses and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Octylamine hydrochloride, (-)- can be synthesized through the reaction of octylamine with hydrochloric acid. The reaction typically involves dissolving octylamine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of 2-Octylamine hydrochloride, (-)- as a precipitate.

Industrial Production Methods

In industrial settings, the production of 2-Octylamine hydrochloride, (-)- follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Octylamine hydrochloride, (-)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Primary amines.

    Substitution: Alkylated amines.

Wissenschaftliche Forschungsanwendungen

2-Octylamine hydrochloride, (-)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the production of surfactants and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Octylamine hydrochloride, (-)- involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This property makes it useful in various synthetic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Octylamine: The parent compound of 2-Octylamine hydrochloride, (-)-.

    Decylamine: Another aliphatic amine with similar properties.

    Hexylamine: A shorter-chain aliphatic amine.

Uniqueness

2-Octylamine hydrochloride, (-)- is unique due to its specific chain length and the presence of the hydrochloride group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

68889-60-1

Molekularformel

C8H20ClN

Molekulargewicht

165.70 g/mol

IUPAC-Name

(2R)-octan-2-amine;hydrochloride

InChI

InChI=1S/C8H19N.ClH/c1-3-4-5-6-7-8(2)9;/h8H,3-7,9H2,1-2H3;1H/t8-;/m1./s1

InChI-Schlüssel

AXTDZHQPXGKMIB-DDWIOCJRSA-N

Isomerische SMILES

CCCCCC[C@@H](C)N.Cl

Kanonische SMILES

CCCCCCC(C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.